molecular formula C11H12F2N2O2 B12940282 (3S,4R)-3-Amino-4-(2,6-difluoro-4-methoxyphenyl)pyrrolidin-2-one

(3S,4R)-3-Amino-4-(2,6-difluoro-4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B12940282
M. Wt: 242.22 g/mol
InChI Key: UWHGOMCKFDRAFW-WKEGUHRASA-N
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Description

(3S,4R)-3-Amino-4-(2,6-difluoro-4-methoxyphenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of an amino group, a difluoromethoxyphenyl group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-3-Amino-4-(2,6-difluoro-4-methoxyphenyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.

    Attachment of the Difluoromethoxyphenyl Group: This step may involve a coupling reaction, such as Suzuki or Heck coupling, using appropriate reagents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the aromatic ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone ring.

    Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3S,4R)-3-Amino-4-(2,6-difluoro-4-methoxyphenyl)pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It can be used in assays to investigate enzyme activity, receptor binding, and cellular uptake.

Medicine

In medicine, this compound may be explored for its therapeutic potential. It could be a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular targets is desired.

Industry

In the industrial sector, this compound may find applications in the production of specialty chemicals, agrochemicals, and materials science. Its unique chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of (3S,4R)-3-Amino-4-(2,6-difluoro-4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-3-Amino-4-(2,6-difluorophenyl)pyrrolidin-2-one
  • (3S,4R)-3-Amino-4-(4-methoxyphenyl)pyrrolidin-2-one
  • (3S,4R)-3-Amino-4-(2,6-dichlorophenyl)pyrrolidin-2-one

Uniqueness

Compared to similar compounds, (3S,4R)-3-Amino-4-(2,6-difluoro-4-methoxyphenyl)pyrrolidin-2-one is unique due to the presence of both difluoro and methoxy substituents on the aromatic ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.

Properties

Molecular Formula

C11H12F2N2O2

Molecular Weight

242.22 g/mol

IUPAC Name

(3S,4R)-3-amino-4-(2,6-difluoro-4-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C11H12F2N2O2/c1-17-5-2-7(12)9(8(13)3-5)6-4-15-11(16)10(6)14/h2-3,6,10H,4,14H2,1H3,(H,15,16)/t6-,10-/m0/s1

InChI Key

UWHGOMCKFDRAFW-WKEGUHRASA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)F)[C@@H]2CNC(=O)[C@H]2N)F

Canonical SMILES

COC1=CC(=C(C(=C1)F)C2CNC(=O)C2N)F

Origin of Product

United States

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